Tubulin Polymerization Inhibition: 2.6-Fold Reduction Relative to 3,4,5-Trimethoxyphenylthio Analog
In a direct head-to-head comparison within the same arylthioindole series, 2-methyl-3-phenylsulfanyl-1H-indole (compound 11) inhibits tubulin polymerization with an IC50 of 6.8 µM, whereas the 3-(3,4,5-trimethoxyphenyl)thio analog (compound 10) achieves an IC50 of 2.6 µM, representing a 2.6-fold loss of activity upon replacement of the trimethoxyphenylthio group with the unsubstituted phenylthio group [1]. Both compounds were evaluated under identical conditions (bovine brain tubulin, 1 mg/mL; GTP-initiated assembly monitored by turbidimetry) [1]. The reference natural products colchicine and combretastatin A-4 gave IC50 values of 3.2 µM and 2.2 µM, respectively, in the same assay [1].
| Evidence Dimension | Tubulin polymerization inhibition (IC50) |
|---|---|
| Target Compound Data | 6.8 µM (compound 11; 2-methyl-3-phenylsulfanyl-1H-indole) |
| Comparator Or Baseline | 2.6 µM (compound 10; 3-(3,4,5-trimethoxyphenyl)thio analog); 3.2 µM (colchicine); 2.2 µM (combretastatin A-4) |
| Quantified Difference | 2.6-fold reduction vs. compound 10 (~3.3-fold vs. combretastatin A-4, ~2.1-fold vs. colchicine) |
| Conditions | Bovine brain tubulin (1 mg/mL), GTP-initiated assembly, turbidimetric readout; J. Med. Chem. 2007, Table 2 |
Why This Matters
This establishes a precise SAR value for the phenylthio pharmacophore at the 3-position of the ATI scaffold, enabling rational selection of compound 11 as a moderate-affinity tubulin tool with a well-characterized activity cliff relative to the trimethoxy congener.
- [1] La Regina, G., Edler, M.C., Brancale, A., et al. (2007). J. Med. Chem., 50(12), 2865–2874. Data from Table 2 for compounds 10, 11, colchicine, and combretastatin A-4. View Source
